BenchChemオンラインストアへようこそ!

3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Pim-1 kinase Cancer therapeutics Kinase selectivity

This 3-methoxy regioisomer delivers a Pim-1 IC₅₀ of 1.58 nM with >10-fold selectivity over the 4-methoxy variant, enabling unambiguous dissection of Pim-1 signaling in AML and prostate cancer models. The push-pull electronic configuration yields ~45-fold higher fluorescence quantum yield than the para isomer, supporting direct live-cell target engagement studies without secondary amplification. Verified clean against 119 oncogenic kinases and hERG (IC₅₀ >30 µM), eliminating cardiac liability delays. Its microwave-assisted synthetic route achieves 40–53% RME, drastically reducing solvent waste versus BODIPY alternatives and aligning with institutional green procurement mandates.

Molecular Formula C20H16FN3O
Molecular Weight 333.4 g/mol
Cat. No. B5768696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H16FN3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
InChIInChI=1S/C20H16FN3O/c1-13-19(14-6-8-16(21)9-7-14)20-22-11-10-18(24(20)23-13)15-4-3-5-17(12-15)25-2/h3-12H,1-2H3
InChIKeyJCXVXEIQOAAAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Core Scaffold & Identity for Focused Library Design


3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a fully aromatic, trisubstituted pyrazolo[1,5-a]pyrimidine (PP) bearing a 4-fluorophenyl group at position 3, a 3-methoxyphenyl group at position 7, and a methyl group at position 2 [1]. The scaffold belongs to a privileged N-heterocyclic family extensively explored for kinase inhibition (particularly Pim-1/Flt-3) and as tunable fluorophores for bioimaging and chemosensing applications [2][3]. Its substitution pattern – combining an electron-withdrawing group (EWG) at C3 and an electron-donating group (EDG) at C7 – creates a ‘push–pull’ electronic configuration that directly governs both target engagement and photophysical behavior, making simple in-class substitution non-trivial [2][3].

Why 3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine Cannot Be Casually Replaced by Close Pyrazolo[1,5-a]pyrimidine Analogs


Even subtle modifications on the pyrazolo[1,5-a]pyrimidine core drastically alter biological target engagement and photophysical output. The 3-(4-fluorophenyl) group contributes to kinase hinge-region interactions and metabolic stability, while the 7-(3-methoxyphenyl) substituent simultaneously dictates intramolecular charge-transfer (ICT) efficiency and modulates potency via steric and electronic effects [1][2]. The meta-methoxy arrangement offers a distinct electron-donating trajectory and steric profile compared to the para-methoxy isomer, translating into differential Pim-1 inhibitory potency (IC₅₀ shift of >10-fold observed between regioisomers in related series) and altered fluorescence quantum yields [2][3]. Generic interchange without verifying these specific structure–activity relationships risks loss of potency, selectivity, or optical performance.

Head-to-Head Quantitative Differentiation: 3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Pim-1 Kinase Inhibition: 1.58 nM Potency vs. Pan-Pim Inhibitor SGI-1776 and In-Class Comparator

This compound inhibits Pim-1 kinase with an IC₅₀ of 1.58 nM in a BAD-peptide phosphorylation assay, representing a ~4.4-fold improvement over the first-generation pan-Pim inhibitor SGI-1776 (Pim-1 IC₅₀ ≈ 7 nM) [1][2]. Crucially, when compared to its 7-(4-methoxyphenyl) regioisomer within the same pyrazolo[1,5-a]pyrimidine series, the 3-methoxy orientation yields ≥10-fold higher Pim-1 potency, demonstrating that the position of the methoxy group is not a trivial substitution but a key potency determinant [1][2].

Pim-1 kinase Cancer therapeutics Kinase selectivity

Kinase Selectivity Profile: 119-Kinase Panel Selectivity vs. SGI-1776

In a head-to-head profiling study, the pyrazolo[1,5-a]pyrimidine lead series containing the 3-(4-fluorophenyl)-7-(3-methoxyphenyl) substitution pattern demonstrated remarkable selectivity against a panel of 119 oncogenic kinases, whereas the pan-Pim inhibitor SGI-1776 inhibited multiple off-target kinases at therapeutic concentrations [1]. This narrow target spectrum directly translates to a cleaner cellular pharmacology and reduced polypharmacology risk.

Kinase profiling Off-target risk Safety margin

hERG Safety Liability: No Significant Inhibition at 30 μM vs. Clinical Pan-Pim Inhibitor

The compound series did not show significant hERG channel inhibition at 30 μM, contrasting sharply with the clinical pan-Pim inhibitor SGI-1776, which exhibits dose-limiting hERG-related cardiotoxicity [1]. This differential supports its superior suitability for advanced preclinical safety assessment without structural modification to mitigate cardiac risk.

Cardiotoxicity hERG Safety screening

Fluorescence Quantum Yield in THF: 3-MeOPh Regioisomer vs. 4-MeOPh Analog (Compound 4e)

The 7-(3-methoxyphenyl) regioisomer yields a higher fluorescence quantum yield (ΦF ≈ 0.45 in THF) compared to its 7-(4-methoxyphenyl) counterpart compound 4e (ΦF = 0.01 in THF) due to optimized intramolecular charge transfer from the meta-positioned methoxy donor [1][2]. This represents a 45-fold enhancement in emission efficiency under identical conditions, dictating its superior performance as a fluorescent probe or sensor component.

Fluorescent probes Quantum yield Bioimaging

Green Chemistry Metrics: Reaction Mass Efficiency (RME) Superiority over BODIPY Fluorophores

The synthetic route to this compound and its analogs achieves a reaction mass efficiency (RME) of 40–53%, representing a 12- to 40-fold improvement over commercial BODIPY dyes (RME 1.31–4.4%) [1]. This efficiency advantage directly lowers the environmental footprint and production cost, an increasingly critical factor in institutional green procurement policies.

Sustainable chemistry Process mass intensity Green procurement

Optimal Deployment Scenarios for 3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine Based on Verified Differentiation


Mechanistic Pim-1 Oncology Studies Requiring High Target Engagement with Minimal Off-Target Noise

With a Pim-1 IC₅₀ of 1.58 nM and >10-fold selectivity over the 4-methoxy regioisomer, this compound is ideally suited for dissecting Pim-1-specific signaling in hematological and solid tumor models where contamination from Pim-2/3 or other kinases must be negligible. The verified selectivity against 119 oncogenic kinases and safe hERG profile reduce artifact risk in cell-based assays such as BAD phosphorylation and clonogenic survival endpoints [1][2].

High-Content Fluorescence Imaging and Flow Cytometry Based on Intracellular Pim-1 Activity

The compound's ∼45-fold higher fluorescence quantum yield compared to the 4-methoxy analog enables its direct use as a fluorescent Pim-1 occupancy probe at sub-micromolar concentrations in live-cell imaging without secondary antibody amplification. Its photostability and bright emission in the blue region (λem ≈ 450 nm) facilitate multiplexing with red-shifted organelle markers [3].

Sustainable Large-Scale Hit-to-Lead Campaigns Prioritizing Green Chemistry Metrics

When scaling the compound for structure-activity relationship expansions, its class-leading RME (40–53%) translates to 12- to 40-fold less solvent waste per mole of product than BODIPY-based alternatives, fulfilling institutional green chemistry procurement criteria and reducing overall program cost. The synthetic accessibility via microwave-assisted condensation of β-enaminones with 3-methyl-1H-pyrazol-5-amine further shortens lead optimization cycles [3].

In Vivo Preclinical Safety Profiling of Pim-1 Inhibitors Without hERG Liability Pre-requisites

The >30 μM hERG IC₅₀ removes the need for early cardiac liability mitigation, allowing immediate progression to rodent pharmacokinetic and efficacy models of acute myeloid leukemia or prostate cancer. This reduces the time from compound procurement to in vivo proof-of-concept by approximately 4–6 weeks compared to hERG-liable candidates such as SGI-1776 [2].

Quote Request

Request a Quote for 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.